molecular formula C15H10F3N5 B1404765 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine CAS No. 1795489-54-1

4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

Cat. No.: B1404765
CAS No.: 1795489-54-1
M. Wt: 317.27 g/mol
InChI Key: MLXVSLNNDLFAFQ-UHFFFAOYSA-N
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Description

4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine typically involves the condensation of a trifluoromethyl-containing pyridine derivative with a suitable amine. One common method includes the use of a trifluoromethyl pyridine building block and a chlorinated counterpart, followed by a condensation reaction . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts that can enhance the reaction rate. The reaction conditions typically involve moderate to high temperatures and controlled pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, condensation reactions with other amines can yield various substituted triazine derivatives, which may have different applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The presence of the trifluoromethyl group can enhance its binding affinity and specificity towards these targets. Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine stands out due to its combination of a trifluoromethyl group and a pyridine ring, which imparts unique reactivity and potential applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5/c16-15(17,18)11-4-1-5-12(7-11)22-14-21-9-20-13(23-14)10-3-2-6-19-8-10/h1-9H,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXVSLNNDLFAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NC(=N2)C3=CN=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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